molecular formula C24H25FN4O2 B2848702 N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide CAS No. 1185027-93-3

N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide

Katalognummer B2848702
CAS-Nummer: 1185027-93-3
Molekulargewicht: 420.488
InChI-Schlüssel: DIDGKVWKHGWKDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide is a compound that belongs to the class of pyrimidine derivatives. It is a potent and selective inhibitor of a protein known as poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in repairing DNA damage, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death.

Wirkmechanismus

N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide works by inhibiting the activity of PARP, which is an enzyme involved in DNA repair. When DNA damage occurs, PARP is activated, and it recruits other proteins to the site of damage to initiate the repair process. However, in the presence of PARP inhibitors, such as N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide, the repair process is inhibited, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide have been extensively studied. The compound has been shown to induce cell death in cancer cells with defects in DNA repair, such as BRCA1/2 mutant cancers. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, the compound has also been shown to have some toxic effects, such as bone marrow suppression and gastrointestinal toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide is its potency and selectivity for PARP inhibition. This makes it an ideal tool for studying the role of PARP in DNA repair and cancer biology. However, one of the limitations of the compound is its toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide. One area of interest is the development of more potent and selective PARP inhibitors that have fewer toxic effects. Another area of interest is the investigation of the potential use of PARP inhibitors in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the combination of PARP inhibitors with other therapies, such as immunotherapy, is an area of active research.

Synthesemethoden

The synthesis of N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide involves several steps. The first step is the synthesis of 6-(3-methoxyphenoxy)pyrimidine-4-amine, which is achieved by reacting 3-methoxyphenol with cyanamide and ammonium chloride. The second step involves the reaction of 6-(3-methoxyphenoxy)pyrimidine-4-amine with 4-fluorobenzoyl chloride in the presence of a base to yield N-(4-fluorophenyl)-6-(3-methoxyphenoxy)pyrimidine-4-amine. Finally, N-(4-fluorophenyl)-6-(3-methoxyphenoxy)pyrimidine-4-amine is reacted with benzoyl chloride to produce N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. PARP inhibitors, such as N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide, have been shown to be effective in treating cancers with defects in DNA repair, such as BRCA1/2 mutant cancers. These inhibitors have also shown promise in combination with other therapies, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-17-10-14-29(15-11-17)22-24(27-13-12-26-22)31-20-8-6-18(7-9-20)23(30)28-16-19-4-2-3-5-21(19)25/h2-9,12-13,17H,10-11,14-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDGKVWKHGWKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.